![molecular formula C9H19ClN2O2 B1401253 [1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride CAS No. 2197422-41-4](/img/structure/B1401253.png)
[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride
Overview
Description
1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride (1-M4CBAHCl) is an organic compound belonging to the family of morpholinium derivatives. It is a white, crystalline solid with a molecular weight of 243.6 g/mol. It is soluble in water and ethanol, and is used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Chemical Transformations
Morpholine derivatives serve as crucial intermediates in synthetic organic chemistry. For instance, sulfinamides have been utilized as effective amine protecting groups for the synthesis of morpholines, demonstrating their utility in the selective synthesis and transformation of amino alcohols into morpholine hydrochloride salts, which are key in drug synthesis processes (Fritz et al., 2011). Such methodologies highlight the role of morpholine derivatives in facilitating complex chemical syntheses, including the formal synthesis of antidepressants.
Pharmaceutical Research and Drug Development
Morpholine derivatives have been studied for their potential in pharmaceutical applications, including their incorporation into novel drug designs and antitumor activities. One study detailed the synthesis and antibacterial activity evaluation of tertiary aminoalkanols hydrochlorides, indicating their promise in discovering new biologically active compounds (Isakhanyan et al., 2014). Another notable investigation focused on the antiproliferative properties of morpholine derivatives against cancer cell lines, emphasizing their potential as therapeutic agents (Lu et al., 2017).
properties
IUPAC Name |
2-amino-1-morpholin-4-ylpentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-2-3-8(10)9(12)11-4-6-13-7-5-11;/h8H,2-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRCMKVIKGMTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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